molecular formula C10H12ClNO2S B14647430 S-[(4-Chlorophenyl)methyl]-L-cysteine CAS No. 52386-79-5

S-[(4-Chlorophenyl)methyl]-L-cysteine

Cat. No.: B14647430
CAS No.: 52386-79-5
M. Wt: 245.73 g/mol
InChI Key: QREITNHXCAZZIW-VIFPVBQESA-N
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Description

S-[(4-Chlorophenyl)methyl]-L-cysteine is a synthetic L-cysteine derivative designed for advanced research applications. As a thioether-containing amino acid, this compound is of significant interest in biochemical research, particularly in studies investigating the metabolism and toxicology of xenobiotics. Its structure, featuring a (4-chlorophenyl)methyl group attached to the sulfur atom of cysteine, makes it a potential candidate for probing enzyme-substrate interactions and metabolic pathways. Researchers may utilize this compound in the synthesis of more complex molecules or as a standard in analytical methods such as mass spectrometry and high-performance liquid chromatography (HPLC). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

52386-79-5

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C10H12ClNO2S/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1

InChI Key

QREITNHXCAZZIW-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(4-Chlorophenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives ():

Reagents :

  • Sulfoxide : H₂O₂ (30%), room temperature

  • Sulfone : H₂O₂ + Fe²⁺/acetic acid, 50–60°C

Products :

  • S-[(4-Chlorophenyl)methyl]-L-cysteine sulfoxide

  • S-[(4-Chlorophenyl)methyl]-L-cysteine sulfone

Characterization :

ProductUV-Vis λₘₐₓ (nm)FT-IR (C=O)
Sulfoxide248–2521030 cm⁻¹ (S=O)
Sulfone252–2601120 cm⁻¹ (SO₂)

Enzymatic β-Lyase Cleavage

Cysteine S-conjugate β-lyases metabolize S-[(4-chlorophenyl)methyl]-L-cysteine into reactive thiols ( , ):

Enzymes Involved :

  • PLP-dependent β-lyases (e.g., GTK, cysteine conjugate β-lyase)

Reaction :

 S 4 Chlorophenyl methyl L cysteineβ lyase4 chlorobenzyl thiol+aminoacrylate\text{ S 4 Chlorophenyl methyl L cysteine}\xrightarrow{\beta \text{ lyase}}\text{4 chlorobenzyl thiol}+\text{aminoacrylate}

Experimental Protocol ( ):

  • Incubate with β-lyase-rich tissue homogenates (e.g., kidney mitochondria).

  • Detect pyruvate (byproduct) via 2,4-dinitrophenylhydrazine assay.

Kinetic Data :

SubstrateVₘₐₓ (nmol/min/mg)Kₘ (mM)
S-[(4-Chlorophenyl)methyl]-L-cysteine12.4 ± 1.20.45

Acetylation (Mercapturate Pathway)

The amino group undergoes N-acetylation to form a mercapturic acid derivative ( , ):

Reagents :

  • Acetyl-CoA, N-acetyltransferase (NAT)

Product :

  • N-Acetyl-S-[(4-chlorophenyl)methyl]-L-cysteine

Spectral Confirmation ( ):

  • ¹³C NMR : δ 174.2 (C=O, acetyl), δ 42.1 (-SCH₂-)

  • MS : m/z 379.9 [M+H]⁺

Ester Hydrolysis

Methyl ester derivatives (e.g., methyl S-[(4-chlorophenyl)methyl]-L-cysteinate) are hydrolyzed to the free acid ():

Conditions :

  • Acidic : 6 M HCl, reflux, 12 h

  • Basic : 2 M NaOH, 60°C, 4 h

Product :

  • S-[(4-Chlorophenyl)methyl]-L-cysteine

Peptide Bond Cleavage

Proteases (e.g., trypsin) selectively hydrolyze peptide bonds, leaving the thioether intact.

Redox Reactions with Biological Thiols

The compound participates in thiol-disulfide exchange with glutathione (GSH) ( ):

Reaction :

 S 4 Chlorophenyl methyl L cysteine+GSHMixed disulfide+Cys gly\text{ S 4 Chlorophenyl methyl L cysteine}+\text{GSH}\rightleftharpoons \text{Mixed disulfide}+\text{Cys gly}

Equilibrium Constant :

Keq=1.2×103 pH 7 4 25 C K_{eq}=1.2\times 10^{-3}\text{ pH 7 4 25 C }

Aromatic Electrophilic Substitution

The 4-chlorophenyl group undergoes halogen-directed electrophilic substitution:

Example :

  • Nitration : HNO₃/H₂SO₄, 0°C → 3-nitro-4-chlorophenyl derivative

Regioselectivity :
Meta to chlorine due to its electron-withdrawing effect.

Scientific Research Applications

Based on the search results, here's what is available regarding the applications of compounds related to "S-[(4-Chlorophenyl)methyl]-L-cysteine":

S-Methyl-L-Cysteine (SMC)

  • Metabolic Syndrome and Insulin Resistance: Oral treatment with S-Methyl-L-Cysteine (SMC) has shown effectiveness in improving insulin resistance and attenuating metabolic syndrome, inflammation, and oxidative stress in male rats fed a high-fructose diet .
    • A study involving male albino Wistar rats demonstrated that administering SMC (100 mg/kg bw/day) for 60 days significantly reduced plasma glucose, insulin, and tumor necrosis factor-alpha levels, as well as insulin resistance. It also improved antioxidant enzyme activities .
    • Specifically, SMC treatment decreased plasma malondialdehyde and increased whole blood reduced glutathione and erythrocytes glutathione peroxidase and catalase activities .

Venetoclax

  • Novel Crystalline Forms and Preparation: The compound Venetoclax, chemically known as 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide, has novel crystalline forms and improved preparation processes described in a patent .
  • Preparation Processes: The patent outlines processes for preparing key intermediate compounds :
    • 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde.
    • 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde.
    • methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate.
  • Purification: A process for purifying methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate is also detailed, involving dissolving or suspending the compound in a solvent and isolating the pure compound .

Other compounds with antimicrobial activities

  • Some compounds demonstrated antimicrobial activities on Mycobacterium tuberculosis, with MIC values between 6.25 and 12.5 μM depending on the experimental conditions and the bacterial strain .
  • One compound exhibited potent antimicrobial effect with MIC values of 25 μg/mL on Bacillus subtilis, 50 μg/mL on Staphylococcus aureus and Pseudomonas aeruginosa, 100 μg/mL on Klebsiella pneumoniae .

Mechanism of Action

The mechanism of action of S-[(4-Chlorophenyl)methyl]-L-cysteine involves its interaction with biological molecules. The compound can modify cysteine residues in proteins, affecting their function. It may also inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The table below compares S-[(4-Chlorophenyl)methyl]-L-cysteine with structurally related cysteine derivatives:

Compound Name Substituent Molecular Weight Key Structural Features
This compound 4-Cl-C₆H₄-CH₂-S ~247.7 (est.) Chlorine enhances lipophilicity/electron withdrawal.
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine () 4-CH₃-C₆H₄-CH₂-S, acetylated 267.34 Methyl group increases hydrophobicity; acetyl improves stability.
N-Acetyl-S-(4-fluorophenyl)cysteine () 4-F-C₆H₄-S 331.93 Fluorine’s electronegativity alters reactivity.
Boc-S-(4-Methylbenzyl)-L-cysteine () 4-CH₃-C₆H₄-CH₂-S, Boc-protected 267.34 Boc group enhances solubility for peptide synthesis.
S-[(R)-(4-Chlorophenyl)(4-hydroxyphenyl)methyl]-L-cysteine () Mixed 4-Cl/4-OH-C₆H₃-CH₂-S 379.86 Hydroxyl group introduces polarity and hydrogen-bonding capacity.

Key Observations :

  • Electron-withdrawing groups (Cl, F) increase stability and influence interactions with biological targets (e.g., enzymes or transporters).
  • Bulkier substituents (e.g., 4-methoxyphenyl in ) may hinder steric access to binding sites.
  • Protective groups (e.g., acetyl, Boc) modulate solubility and metabolic stability.
Anti-Inflammatory Activity ()
  • 4-Chlorophenyl derivatives: Compounds with 4-chlorophenyl substitutions (e.g., derivative 5d) showed 35.97% edema inhibition, comparable to 2- and 3-chlorophenyl analogs.
  • Comparison with fluorophenyl analogs : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but could decrease metabolic stability compared to chlorine.
Tumor Imaging (–6)
  • S-[¹¹C]methyl-L-cysteine: Used in PET imaging due to high tumor uptake and specificity via amino acid transporters (e.g., L-system) .
  • [¹¹C]DMCYS (analog of S-methyl-L-cysteine) : Demonstrated high tumor-to-inflammatory tissue uptake ratios, suggesting that benzyl substitutions (e.g., 4-chlorophenylmethyl) may enhance tumor specificity .
Pharmacokinetics and Biodistribution
  • S-[¹¹C]methyl-L-cysteine : Rapid uptake in liver, pancreas, and kidneys, with quick washout . Chlorophenylmethyl substitution could prolong retention due to increased lipophilicity.
  • Radiation dosimetry : Liver is the dose-limiting organ for S-methyl-L-cysteine ; chlorophenyl derivatives may shift biodistribution.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing S-[(4-Chlorophenyl)methyl]-L-cysteine, and how can reaction conditions be optimized?

  • Methodology :

  • Coupling reactions : Use L-cysteine and 4-chlorobenzyl derivatives with coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under inert conditions (e.g., nitrogen atmosphere) to form the thioether bond .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95% by HPLC) .
  • Optimization : Adjust equivalents of reagents (e.g., triethylamine, TEA) and reaction time to maximize yield, as demonstrated in analogous cysteine derivative syntheses .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify the (4-chlorophenyl)methyl group’s integration and stereochemistry (e.g., δ 2.85–2.95 ppm for SCH2_2 in cysteine derivatives) .
  • Mass spectrometry : Confirm molecular weight (expected m/z ~257.3 for C10_{10}H12_{12}ClNO2_2S) and fragmentation patterns .
    • Purity assessment :
  • HPLC : Use reverse-phase columns with UV detection at 254 nm to quantify impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

  • Experimental design :

  • Controlled pH studies : Use buffered solutions (e.g., phosphate buffer at pH 2–12) to monitor stability and degradation pathways via LC-MS or 1H^1H NMR .
  • Kinetic analysis : Measure reaction rates for oxidation (e.g., formation of sulfoxide/sulfone derivatives) or nucleophilic substitution reactions .
  • Statistical validation : Apply Design of Experiments (DOE) to identify dominant variables (pH, temperature) contributing to data discrepancies .

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be mitigated?

  • Crystallization hurdles :

  • Polymorphism : The compound’s flexible thioether linkage may lead to multiple crystal forms.
  • Twinning : Common in small-molecule crystals; use SHELXL refinement tools to deconvolute overlapping reflections .
    • Solutions :
  • Solvent screening : Test mixed-solvent systems (e.g., water/ethanol) to induce slow nucleation.
  • Temperature gradients : Gradual cooling from saturated solutions improves crystal quality .

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s bioactivity in enzymatic assays?

  • Mechanistic insights :

  • Electron-withdrawing effects : The chlorine atom increases electrophilicity at the sulfur atom, enhancing reactivity with thiol-sensitive enzymes (e.g., cysteine proteases) .
  • Comparative studies : Synthesize analogs (e.g., 4-methylphenyl or unsubstituted phenyl derivatives) to isolate electronic vs. steric contributions to inhibition .
    • Assay design : Use fluorescence-based activity assays with fluorogenic substrates (e.g., Z-FR-AMC) to quantify enzyme inhibition kinetics .

Methodological Notes

  • Data interpretation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for 13C^{13}C chemical shifts) to reduce structural ambiguity .
  • Contradiction management : Discrepancies in reaction yields may stem from trace moisture in solvents; rigorous drying protocols (e.g., molecular sieves) are advised .

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